molecular formula C11H12N2OS B1439271 N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide CAS No. 58038-50-9

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Cat. No.: B1439271
CAS No.: 58038-50-9
M. Wt: 220.29 g/mol
InChI Key: URACTGLOQGWJGN-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is a chemical compound of interest in medicinal chemistry research due to its incorporation of the privileged benzothiazole scaffold . This scaffold is widely recognized for its versatile pharmacological properties and is a common feature in the design of novel bioactive molecules . The molecular structure of this compound, which includes an acetamide group linked to a benzothiazole ring, suggests potential as a key intermediate or building block in organic synthesis. Researchers utilize such structures in the development of compounds for various investigative applications, including enzyme inhibition studies and the exploration of new therapeutic agents . The broader class of benzothiazole derivatives has been extensively studied and shown to exhibit a diverse range of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects . For instance, novel N-arylacetamides based on a benzo[d]thiazole scaffold have demonstrated potent antibacterial activity and enzyme inhibition against targets like dihydrofolate reductase (DHFR) in recent studies . Similarly, other benzothiazole derivatives have been synthesized and evaluated as promising anti-inflammatory and analgesic agents through in silico and in vivo models . This compound is intended for research applications only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URACTGLOQGWJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide typically begins with 2-aminobenzenethiol , which serves as the benzothiazole precursor. The key synthetic step involves the formation of the benzothiazole ring followed by acetamide formation through reaction with appropriate acylating agents.

Common Synthetic Route

  • Step 1: Formation of Benzothiazole Core
    2-Aminobenzenethiol undergoes cyclization with acyl chlorides or related carbonyl compounds under reflux conditions to form the benzothiazole core. This reaction is often facilitated by mild bases such as triethylamine to scavenge released HCl.

  • Step 2: Acylation to Form N-methylacetamide
    The benzothiazol-2-ylmethyl amine intermediate is reacted with methylacetyl chloride or 2-chloro-N-methylacetamide derivatives to introduce the N-methylacetamide group. This step is typically performed in organic solvents like dichloromethane or acetone at room temperature or under reflux.

  • Step 3: Purification
    The crude product is purified by recrystallization from ethanol or other suitable solvents to yield the target compound in high purity.

Representative Reaction Conditions

Step Reagents & Conditions Solvent Temperature Notes
1 2-Aminobenzenethiol + Acyl chloride + Triethylamine Dichloromethane Room temperature Stirring under inert atmosphere
2 Benzothiazol-2-ylmethyl amine + Methylacetyl chloride Acetone Reflux Monitored by TLC until completion
3 Recrystallization Ethanol Ambient Purification step

Alternative and Industrial Preparation Techniques

  • Continuous Flow Synthesis: For large-scale production, continuous flow reactors are employed to improve reaction control, yield, and reproducibility. Automated systems optimize parameters such as temperature, residence time, and reagent stoichiometry.

  • Catalyst Use: Triethylamine is commonly used as a base catalyst to facilitate acylation and neutralize HCl byproduct.

  • Oxidation and Substitution Variants: The chloro substituent on the acetamide can be modified post-synthesis via nucleophilic substitution reactions to introduce other functional groups, broadening the compound’s chemical space for research.

Analytical and Research Findings Related to Preparation

  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity of the synthesized compound. Characteristic signals include amide NH stretch (~3300 cm⁻¹) and benzothiazole aromatic protons.

  • Yield and Purity: Typical yields reported in laboratory syntheses range from 70% to 85%, with purity exceeding 95% after recrystallization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is used to monitor reaction progress, ensuring complete conversion of starting materials.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material 2-Aminobenzenethiol
Key Reagents Methylacetyl chloride or 2-chloro-N-methylacetamide
Catalysts/Base Triethylamine
Solvents Dichloromethane, acetone, ethanol
Reaction Type Cyclization (benzothiazole formation), followed by acylation (amide bond formation)
Temperature Room temperature to reflux (approx. 25–80°C)
Purification Recrystallization from ethanol
Typical Yield 70–85%
Analytical Techniques NMR, IR spectroscopy, TLC

Research Highlights on Preparation

  • The condensation of 2-aminobenzenethiol with acyl chlorides under mild conditions is a well-established method for benzothiazole derivatives, offering straightforward access to this compound.

  • Industrial synthesis benefits from continuous flow techniques that enhance scalability and reproducibility, minimizing batch-to-batch variation.

  • The chloro group on the acetamide moiety allows for further functionalization, making this compound a versatile intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that benzothiazole derivatives exhibit antimicrobial properties. N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide has been investigated for its potential as an antifungal and antibacterial agent. Studies show that it can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial therapies.
  • Anti-tubercular Effects : Preliminary studies have explored the compound's efficacy against Mycobacterium tuberculosis, indicating potential as a therapeutic agent for tuberculosis treatment.

2. Chemical Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This makes it valuable in the development of new materials and pharmaceuticals.

3. Industrial Applications

  • Precursor for Industrial Chemicals : In industrial settings, this compound is utilized in the production of various chemicals. Its unique chemical properties allow for modifications that lead to new materials with specific functionalities.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against a panel of bacteria and fungi. Results indicated significant inhibition zones compared to controls, confirming its potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives based on this compound to assess their biological activities. Some derivatives exhibited enhanced potency against specific pathogens, highlighting the compound's utility as a scaffold for drug development.

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

a. N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Structure : Features a 4-methylpiperazine substituent instead of the methyl group.
  • Activity : Demonstrated potent anticancer activity due to enhanced hydrogen bonding and receptor interactions facilitated by the piperazine ring .
  • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .

b. 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

  • Structure : Incorporates a sulfanyl (S–) linkage and a 2-methylphenyl group.

c. N-BENZOTHIAZOL-2-YL-2-BENZOTRIAZOL-1-YL-ACETAMIDE

  • Structure : Contains a benzotriazole ring alongside benzothiazole.
  • Activity : Dual heterocyclic moieties may enhance DNA intercalation or enzyme inhibition, though solubility is reduced compared to the target compound .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide C₁₂H₁₄N₂OS 252.32 g/mol Benzothiazole, methyl Moderate (lipophilic)
BZ-IV C₁₄H₁₈N₄OS 306.39 g/mol Piperazine High (polar)
N-(1,3-Benzothiazol-2-ylsulfanyl)acetamide C₉H₈N₂OS₂ 224.30 g/mol Sulfanyl Low (nonpolar)

Key Observations :

  • Lipophilicity : The methyl group in the target compound increases lipid solubility compared to sulfanyl or piperazine derivatives, favoring blood-brain barrier penetration.
  • Hydrogen Bonding : Piperazine-containing BZ-IV exhibits higher aqueous solubility due to amine groups, whereas the sulfanyl analog is less soluble .

Biological Activity

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide (BMMA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

BMMA has the following chemical structure:

  • Molecular Formula: C₁₃H₁₄N₂OS
  • Molecular Weight: 250.33 g/mol
  • CAS Number: 58038-50-9

Target Enzymes

BMMA primarily targets the DprE1 enzyme in Mycobacterium tuberculosis, inhibiting its function. This enzyme is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. Inhibition leads to cell lysis and death of the bacteria, making BMMA a promising candidate for tuberculosis treatment.

Interaction with Cellular Pathways

The compound also interacts with various cellular enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help modulate oxidative stress levels within cells, providing protection against cellular damage and influencing apoptosis and cell proliferation pathways.

BMMA exhibits several interesting biochemical properties:

  • Antimicrobial Activity: It has shown efficacy against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential: BMMA influences cancer cell lines by inducing apoptosis while promoting the survival of healthy cells .

Pharmacokinetics

Studies indicate that BMMA has favorable pharmacokinetic profiles similar to other benzothiazole derivatives. It remains stable under physiological conditions but may degrade over time, affecting its long-term efficacy.

Dosage Effects in Animal Models

Research on animal models indicates that low doses of BMMA can reduce oxidative stress and promote cell survival. Conversely, higher doses may lead to cytotoxic effects on healthy tissues.

Comparative Data Table

The following table summarizes key findings from various studies on BMMA:

Study Biological Activity Methodology Key Findings
AntimicrobialIn vitro assaysEffective against M. tuberculosis
AnticancerCell viability assaysInduces apoptosis in cancer cells
Enzyme inhibitionEnzyme activity assaysInhibits DprE1 enzyme activity
Oxidative stress modulationCellular assaysModulates oxidative stress response

Applications in Research and Industry

BMMA is being explored for various applications:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent against tuberculosis and other infectious diseases.
  • Cancer Therapy: Studied for its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
  • Material Science: Utilized in the production of dyes and polymers due to its stabilizing properties.

Q & A

Q. What is the synthetic route for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, and how can reaction conditions be optimized?

The compound is synthesized via a photochemical alkylation protocol (GP-3) using benzothiazole and N,N-dimethylacetamide as precursors. Reaction optimization involves controlling stoichiometry (e.g., 1:2.5 molar ratio of benzothiazole to acetamide), solvent selection (polar aprotic solvents like DMF), and irradiation under UV light to facilitate radical-mediated C–H activation . Purification typically employs column chromatography or recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]+ at m/z 207.0587) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1664 cm⁻¹, benzothiazole C–S vibrations at ~639 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns methyl groups (N–CH₃ at δ ~2.8–3.1 ppm) and benzothiazole protons .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests under ambient light and temperature show no degradation over 72 hours, but prolonged UV exposure may induce radical side reactions. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or inhibitory properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties, such as HOMO-LUMO gaps, to predict inhibition efficiency. For example, correlation plots between experimental and theoretical inhibition efficiencies (R² > 0.90) validate computational models for structure-activity relationships .

Q. What are the metabolic pathways and analytical challenges in detecting its degradation products?

Analogous N-methylacetamide derivatives undergo metabolic hydroxylation to form N-(hydroxymethyl)-N-methylacetamide, which decomposes during GC-MS analysis to N-methylacetamide. Stabilization methods (e.g., derivatization or LC-MS/MS) are critical to avoid artifacts .

Q. How does the benzothiazole moiety influence catalytic applications (e.g., cross-coupling reactions)?

The benzothiazole group can act as a directing group in Pd-catalyzed C–H alkylation. For example, Pd(OAc)₂ with ligands like XPhos enables regioselective functionalization at the benzothiazole C2 position, expanding derivatization potential .

Q. What structural insights can crystallography provide, and which refinement tools are recommended?

Single-crystal X-ray diffraction using SHELXTL (SHELXL refinement) resolves bond lengths (e.g., C–S = 1.74 Å) and dihedral angles. SHELXPRO interfaces with macromolecular data, while twinned data require robust refinement protocols .

Q. Are there reported biological activities for structurally related benzothiazole-acetamide hybrids?

Analogous compounds (e.g., 2-(1H-indol-3-yl)-N-alkylacetamides) exhibit antimicrobial and anticancer activities via mechanisms like topoisomerase inhibition. While direct studies on this compound are limited, its scaffold is a candidate for target-based screening .

Methodological Notes

  • Synthesis Optimization: Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and adjust irradiation time to minimize byproducts .
  • Computational Workflow: Use Gaussian or ORCA software for DFT, with solvent effects modeled via PCM (Polarizable Continuum Model) .
  • Metabolic Studies: Employ LC-HRMS for stable metabolite detection, avoiding GC thermal decomposition artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide
Reactant of Route 2
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N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.